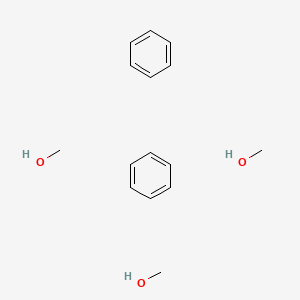
Methanol--benzene (3/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanol–benzene (3/2) is a compound formed by the combination of methanol and benzene in a 3:2 molar ratio. Methanol, the simplest alcohol, is known for its use as a solvent, antifreeze, and fuel. Benzene, an aromatic hydrocarbon, is a fundamental building block in organic chemistry and is used in the production of various chemicals and materials. The combination of these two compounds results in a unique mixture with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanol–benzene (3/2) can be prepared through the alkylation of benzene with methanol. This process involves the reaction of benzene with methanol in the presence of a catalyst, typically a solid acid like H-ZSM-5 zeolite . The reaction is carried out at elevated temperatures, around 400°C, and under specific conditions to achieve the desired molar ratio of methanol to benzene .
Industrial Production Methods
In industrial settings, the alkylation process is optimized to maximize the yield of the desired product while minimizing by-products. The use of advanced catalysts and controlled reaction conditions ensures efficient production. The process may involve continuous flow reactors and precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methanol–benzene (3/2) undergoes various chemical reactions, including:
Substitution: Benzene can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: Methanol can be reduced to methane under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.
Major Products Formed
Oxidation: Formaldehyde, formic acid, phenol, benzoic acid.
Substitution: Nitrobenzene, benzene sulfonic acid, chlorobenzene, bromobenzene.
Reduction: Methane.
Scientific Research Applications
Methanol–benzene (3/2) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methanol–benzene (3/2) involves the interaction of methanol and benzene molecules with specific molecular targets and pathways. Methanol can act as a nucleophile in substitution reactions, while benzene can participate in electrophilic aromatic substitution reactions . The presence of catalysts, such as H-ZSM-5 zeolite, enhances the reactivity and selectivity of these reactions by providing active sites for the formation of transition-state complexes .
Comparison with Similar Compounds
Similar Compounds
Ethanol–benzene (3/2): Similar to methanol–benzene (3/2), but with ethanol instead of methanol.
Methanol–toluene (3/2): A mixture of methanol and toluene in a 3:2 molar ratio.
Methanol–xylene (3/2): A combination of methanol and xylene in a 3:2 molar ratio.
Uniqueness
Methanol–benzene (3/2) is unique due to its specific molar ratio and the distinct properties of methanol and benzene. The combination of these two compounds results in a mixture with unique reactivity and applications, particularly in the production of high-value chemicals through alkylation reactions .
Properties
CAS No. |
185689-49-0 |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
benzene;methanol |
InChI |
InChI=1S/2C6H6.3CH4O/c2*1-2-4-6-5-3-1;3*1-2/h2*1-6H;3*2H,1H3 |
InChI Key |
NUCALXYKHQVLDL-UHFFFAOYSA-N |
Canonical SMILES |
CO.CO.CO.C1=CC=CC=C1.C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


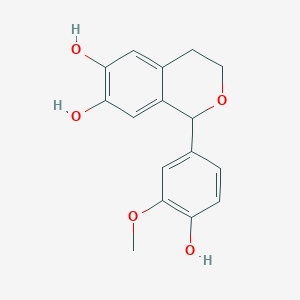
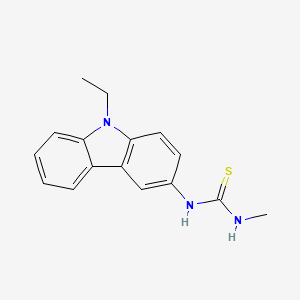
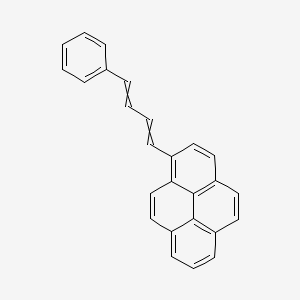

![N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine](/img/structure/B14246922.png)

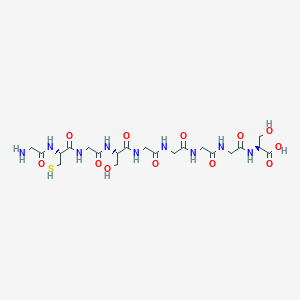
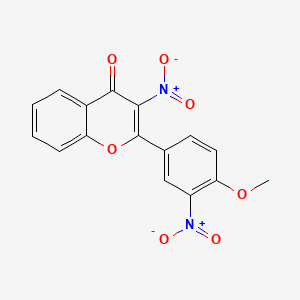
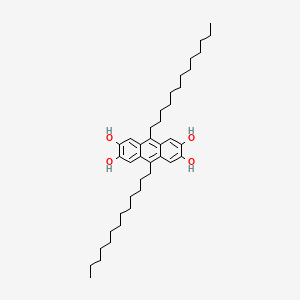

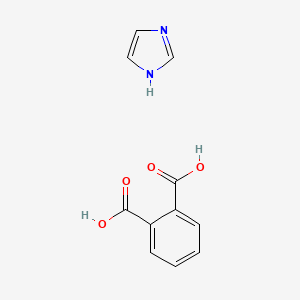
![N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14246969.png)
![N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide](/img/structure/B14246972.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14246977.png)
